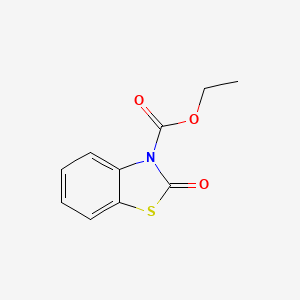

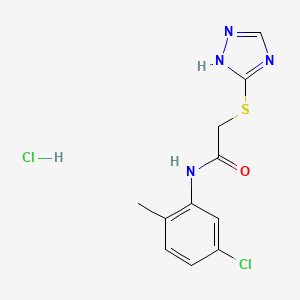

N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-Chlor-2-phenoxyphenyl)-2-(6,8-dichlor-4-oxoquinazolin-3(4H)-yl)acetamid umfasst typischerweise die folgenden Schritte:

Bildung des Quinazolinonkerns: Der Quinazolinonkern kann durch Cyclisierung geeigneter Anthranilsäurederivate mit Isocyanaten oder anderen geeigneten Reagenzien synthetisiert werden.

Einführung von Chloratomen: Chlorierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid können Chloratome an bestimmten Positionen am Quinazolinonring einführen.

Kopplung mit der Phenoxyphenylgruppe: Die Phenoxyphenylgruppe kann durch nucleophile aromatische Substitutionsreaktionen eingeführt werden, wobei häufig Phenolderivate und geeignete Abgangsgruppen verwendet werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie kontinuierliche Fließreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(5-Chlor-2-phenoxyphenyl)-2-(6,8-dichlor-4-oxoquinazolin-3(4H)-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Oxidative Umwandlungen unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen, abhängig von den vorhandenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Halogenierungsmittel, Nucleophile und Elektrophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Quinazolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zur Bildung reduzierter Quinazolinon-Analoga führen kann.

Wissenschaftliche Forschungsanwendungen

N-(5-Chlor-2-phenoxyphenyl)-2-(6,8-dichlor-4-oxoquinazolin-3(4H)-yl)acetamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Medizinische Chemie: Potenzielles Einsatzgebiet als Antikrebs-, antimikrobielles oder entzündungshemmendes Mittel.

Biologische Studien: Untersuchung seiner Auswirkungen auf zelluläre Signalwege und molekulare Zielstrukturen.

Industrielle Anwendungen: Verwendung als Vorläufer für die Synthese anderer bioaktiver Verbindungen oder Materialien.

Wirkmechanismus

Der Wirkmechanismus von N-(5-Chlor-2-phenoxyphenyl)-2-(6,8-dichlor-4-oxoquinazolin-3(4H)-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Dazu können gehören:

Enzyminhibition: Hemmung von Schlüsselenzymen, die an Krankheitssignalwegen beteiligt sind.

Rezeptorbindung: Bindung an zelluläre Rezeptoren zur Modulation von Signalwegen.

DNA-Interkalation: Interkalation in die DNA, um Replikations- und Transkriptionsprozesse zu stören.

Wirkmechanismus

The mechanism of action of N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

Receptor Binding: Binding to cellular receptors to modulate signaling pathways.

DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Quinazolinonderivate: Verbindungen mit ähnlichen Quinazolinon-Kernen, aber unterschiedlichen Substituenten.

Phenoxyphenylderivate: Verbindungen mit Phenoxyphenylgruppen, die an verschiedene Kerne gebunden sind.

Einzigartigkeit

N-(5-Chlor-2-phenoxyphenyl)-2-(6,8-dichlor-4-oxoquinazolin-3(4H)-yl)acetamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen einzigartig, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen können.

Eigenschaften

CAS-Nummer |

618443-79-1 |

|---|---|

Molekularformel |

C22H14Cl3N3O3 |

Molekulargewicht |

474.7 g/mol |

IUPAC-Name |

N-(5-chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C22H14Cl3N3O3/c23-13-6-7-19(31-15-4-2-1-3-5-15)18(10-13)27-20(29)11-28-12-26-21-16(22(28)30)8-14(24)9-17(21)25/h1-10,12H,11H2,(H,27,29) |

InChI-Schlüssel |

UGALOVLFNSNNSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)

![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12007739.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)

![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)

![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)